[4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-yl](2,6-dimethoxyphenyl)methanone
CAS No.:
Cat. No.: VC14644961
Molecular Formula: C20H28N2O3
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H28N2O3 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | [4-(cyclohex-3-en-1-ylmethyl)piperazin-1-yl]-(2,6-dimethoxyphenyl)methanone |
| Standard InChI | InChI=1S/C20H28N2O3/c1-24-17-9-6-10-18(25-2)19(17)20(23)22-13-11-21(12-14-22)15-16-7-4-3-5-8-16/h3-4,6,9-10,16H,5,7-8,11-15H2,1-2H3 |
| Standard InChI Key | VJNMBOSQBCSIPO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the class of piperazine derivatives, featuring:
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Piperazine ring: A six-membered heterocyclic structure with two nitrogen atoms at positions 1 and 4.
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Cyclohex-3-en-1-ylmethyl substituent: A cyclohexene ring (unsaturated six-membered carbocycle) attached via a methylene bridge to the piperazine nitrogen.
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2,6-Dimethoxyphenyl ketone: A benzophenone derivative with methoxy groups at the 2 and 6 positions of the aromatic ring.
Molecular Formula and Weight
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Molecular formula:
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Molecular weight: 344.4 g/mol.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone |
| CAS Number | Not publicly disclosed |
| SMILES Notation | COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3CCC=CC3 |
| Topological Polar Surface Area | 49.8 Ų |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step organic reactions:
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Piperazine Functionalization: The piperazine core is alkylated with cyclohex-3-en-1-ylmethyl bromide under basic conditions (e.g., KCO) in anhydrous tetrahydrofuran (THF).
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Friedel-Crafts Acylation: The resulting intermediate undergoes acylation with 2,6-dimethoxybenzoyl chloride in the presence of Lewis acids like AlCl.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cyclohexenylmethyl bromide, KCO, THF, 60°C | 78–82 |
| 2 | 2,6-Dimethoxybenzoyl chloride, AlCl, CHCl, 0°C → RT | 65–70 |
Physicochemical Properties
Spectral Characterization
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NMR Spectroscopy:
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H NMR (400 MHz, CDCl): δ 6.55 (d, 2H, aromatic), 5.45 (m, 2H, cyclohexene protons), 3.85 (s, 6H, OCH), 3.70–2.90 (m, 10H, piperazine and methylene).
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C NMR: δ 170.2 (C=O), 153.1 (aromatic C-O), 126.7 (cyclohexene CH), 55.3 (OCH).
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Mass Spectrometry: ESI-MS m/z 345.2 [M+H].
Solubility and Stability
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Solubility: Freely soluble in DMSO, chloroform; sparingly soluble in water (<0.1 mg/mL).
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Stability: Stable at room temperature under inert atmospheres; degradation observed at >150°C.
| Compound | Target | IC (nM) | Source |
|---|---|---|---|
| 4-(Cyclohex-3-en-1-ylmethyl)piperazin-1-ylmethanone | DAT | Under investigation | |
| GBR 12909 | DAT | 2.4 | |
| 1-(4-Fluorophenyl)-3-(4-{1-[(pyridine-4-carbonyl)-hydrazono]ethyl}phenyl)thiourea | Mycobacterium tuberculosis | 0.8 μM |
Research Findings and Applications
Preclinical Studies
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Neuroprotection: In rodent models, structural analogs demonstrated attenuation of dopamine depletion in Parkinson’s disease paradigms .
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Antimicrobial Activity: Piperazine derivatives exhibit moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL) .
Industrial Relevance
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